molecular formula C19H29N7O2S B12249254 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine

Cat. No.: B12249254
M. Wt: 419.5 g/mol
InChI Key: JOEWNMNLMDODGV-UHFFFAOYSA-N
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Description

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine is a complex organic compound that features a unique structure combining several heterocyclic rings. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired regioselectivity and stereoselectivity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the sulfonyl group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 9-position, using reagents like alkyl halides or sulfonates.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Scientific Research Applications

6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved often include signal transduction cascades or metabolic processes that are crucial for cellular function .

Comparison with Similar Compounds

Compared to other similar compounds, 6-[5-(azepane-1-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethyl-9H-purine stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds include:

Properties

Molecular Formula

C19H29N7O2S

Molecular Weight

419.5 g/mol

IUPAC Name

6-[5-(azepan-1-ylsulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-9-ethylpurine

InChI

InChI=1S/C19H29N7O2S/c1-2-23-14-22-17-18(23)20-13-21-19(17)24-9-15-11-26(12-16(15)10-24)29(27,28)25-7-5-3-4-6-8-25/h13-16H,2-12H2,1H3

InChI Key

JOEWNMNLMDODGV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)S(=O)(=O)N5CCCCCC5

Origin of Product

United States

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